Barnidipine-d4 Hydrochloride

Description

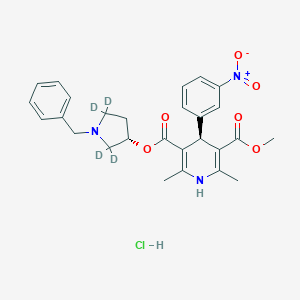

Structure

2D Structure

Properties

IUPAC Name |

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPUKIZUCIZEY-PKGTUVDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Barnidipine D4 Hydrochloride

Methodological Approaches to Deuterium (B1214612) Incorporation in Pharmaceutical Compounds

The introduction of deuterium into pharmaceutical compounds is a strategic process aimed at modifying a molecule's properties or creating a stable labeled version for analytical purposes. hwb.gov.in The primary methods for deuterium incorporation can be broadly categorized into three main approaches: stepwise or multistep synthesis using commercially available deuterated starting materials, isotope exchange reactions on a late-stage intermediate or the final molecule, and reductive deuteration. researchgate.netresearchgate.net

Stepwise synthesis involves building the target molecule from simple, readily available deuterated precursors like deuterated methanol (B129727) (CD3OD) or deuterated solvents. researchgate.netnih.gov Another common method is the hydrogen-isotope exchange (HIE), which replaces hydrogen atoms with deuterium directly on the substrate. hwb.gov.inresearchgate.net This can be facilitated by transition metal catalysts, such as palladium or ruthenium, often using deuterium gas (D2) or heavy water (D2O) as the deuterium source. mdpi.comnih.gov Reductive deuteration is also employed, for instance, in the reduction of alkenes or carbonyl groups using deuterium-donating reagents like sodium borodeuteride (NaBD4). researchgate.netresearchgate.net

Considerations for Regioselective Deuteration and Non-Exchangeable Sites

A critical challenge in synthesizing deuterated compounds is controlling the precise location of deuterium incorporation, a concept known as regioselectivity. nih.gov For a compound like Barnidipine-d4, the deuterium atoms must be placed at specific, predetermined positions within the molecule. This is often achieved through synthetic routes that utilize precursors where the desired positions are primed for deuteration or by using catalysts and reagents that direct the deuterium to a specific site. researchgate.netnih.gov

Furthermore, it is crucial that the deuterium atoms are incorporated at non-exchangeable sites. Deuterium attached to heteroatoms like oxygen (-OD) or nitrogen (-ND) can readily exchange with protons from the environment, particularly in aqueous systems, defeating the purpose of the labeling. libretexts.org Therefore, synthetic strategies are designed to create stable carbon-deuterium (C-D) bonds, which are not susceptible to this exchange under physiological conditions. researchgate.net The stability of the C-D bond is fundamental to the utility of the labeled compound in analytical and metabolic studies. nih.gov

Strategies for Achieving High Isotopic Enrichment and Purity

For deuterated compounds to be effective as standards or therapeutic agents, they must possess high isotopic enrichment and chemical purity. nih.gov Isotopic enrichment refers to the percentage of deuterium atoms at the specified labeled positions, while isotopic purity denotes the percentage of the desired deuterated molecule (e.g., the d4 species) in the final product relative to other isotopic variants (d0, d1, d2, d3, etc.). nih.govnih.gov

Achieving high enrichment often involves using highly deuterated reagents and solvents and optimizing reaction conditions to drive the deuteration process to completion. nih.gov Synthetic sequences are designed to ensure that nearly all molecules incorporate the intended number of deuterium atoms. nih.gov Following the synthesis, rigorous purification techniques, such as chromatography, are employed to separate the target deuterated compound from any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. patsnap.comgoogle.com The goal is to obtain a final product with isotopic purity often exceeding 98% or 99%.

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Compounds

Following synthesis and purification, the resulting Barnidipine-d4 Hydrochloride must undergo extensive characterization to confirm its identity, purity, and the success of the isotopic labeling. This is accomplished using a combination of advanced spectroscopic and chromatographic techniques. hwb.gov.in

Determination of Isotopic Purity and Enrichment

The precise measurement of isotopic purity and enrichment is a cornerstone of characterizing any deuterated compound. rsc.orgrsc.org This analysis confirms that the synthetic objective was met and validates the compound for its intended use.

High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov Techniques like ESI-HRMS and UPLC-HRMS are exceptionally sensitive and accurate, allowing for the differentiation of molecules with very small mass differences. nih.govnih.gov

In the analysis of this compound, UPLC is first used to separate the compound from any impurities. almacgroup.com The purified compound is then ionized and analyzed by the high-resolution mass spectrometer. The instrument can distinguish between the unlabeled Barnidipine (B1667753) (d0) and its deuterated isotopologues (d1, d2, d3, d4) based on their precise mass-to-charge ratios. nih.gov By measuring the relative abundance of the ion signals for each isotopologue, the isotopic purity can be calculated with high accuracy. nih.govalmacgroup.com

Table 1: Hypothetical UPLC-HRMS Data for Barnidipine-d4 HCl This table illustrates the type of data obtained from an HRMS analysis to determine the isotopic distribution and purity of a synthesized batch of this compound.

| Isotopologue | Theoretical Mass (m/z) | Observed Mass (m/z) | Relative Abundance (%) |

| Barnidipine-d0 | 528.2317 | 528.2315 | 0.2 |

| Barnidipine-d1 | 529.2380 | 529.2378 | 0.5 |

| Barnidipine-d2 | 530.2442 | 530.2441 | 0.8 |

| Barnidipine-d3 | 531.2505 | 531.2503 | 1.5 |

| Barnidipine-d4 | 532.2568 | 532.2567 | 97.0 |

Proton NMR (¹H NMR) is particularly useful for determining the degree of deuterium incorporation. researchgate.net In the ¹H NMR spectrum of Barnidipine-d4, the signals corresponding to the protons that have been replaced by deuterium will show a significant decrease in intensity or disappear entirely. studymind.co.uk This provides direct evidence of successful deuteration at the intended sites.

Deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei. wikipedia.org This technique produces a spectrum showing signals only from the deuterium atoms in the molecule, definitively confirming their presence and chemical environment, which helps to pinpoint their location. wikipedia.orgsigmaaldrich.com The combination of ¹H and ²H NMR, along with ¹³C NMR, confirms that the core structure of barnidipine remains intact after the deuteration process. semanticscholar.org

Table 2: Summary of Expected NMR Characterization Findings for Barnidipine-d4 This table summarizes the complementary information provided by different NMR techniques in the structural verification of Barnidipine-d4.

| NMR Technique | Purpose | Expected Observation for Barnidipine-d4 |

| ¹H NMR | Confirm structural integrity and assess deuterium incorporation | The overall spectrum matches that of unlabeled barnidipine, but with significantly reduced or absent signals at the four specific deuteration sites. |

| ²H NMR | Directly detect and confirm the position of deuterium atoms | A signal or signals appear in the spectrum corresponding to the chemical shift of the deuterium atoms, confirming their incorporation and location. wikipedia.org |

| ¹³C NMR | Verify the carbon backbone of the molecule | The spectrum is consistent with the known structure of barnidipine, confirming that the underlying carbon framework was not altered during synthesis. |

Role of Certified Reference Materials (CRMs) in Deuterated Compound Quality Assurance and Traceability

In the landscape of pharmaceutical analysis and quality control, the precision and accuracy of measurements are paramount. clearsynth.com Certified Reference Materials (CRMs) are fundamental to achieving this reliability, serving as a benchmark for validating analytical methods and ensuring the quality and traceability of measurements. wikipedia.orgquality-pathshala.com For isotopically labeled compounds such as this compound, which are critical for use as internal standards in quantitative bioanalytical studies, the role of CRMs is indispensable. clearsynth.comsciex.com

A Certified Reference Material is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties. wikipedia.org It is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.orgiaea.org These materials are produced by accredited organizations under stringent guidelines, such as ISO 17034, and are characterized in laboratories that adhere to standards like ISO/IEC 17025. resolvemass.calabmanager.com

The primary function of a CRM in the context of a deuterated compound like this compound is to provide a high-confidence anchor for quality assurance. This encompasses several key areas:

Method Validation and Calibration: Analytical methods, particularly hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) used for quantifying drug concentrations in biological matrices, must be rigorously validated. quality-pathshala.comsciex.comthermofisher.com A this compound CRM is used to calibrate instrumentation and confirm that the analytical method is accurate, precise, and specific for the analyte. clearsynth.comalfa-chemistry.com

Ensuring Identity and Purity: The certification process for a CRM provides an unequivocal confirmation of the compound's chemical structure, isotopic enrichment, and chemical purity. synthinkchemicals.comzeptometrix.com This is crucial for a deuterated standard, as its efficacy depends on being chemically identical to the analyte (apart from the isotopic substitution) and free from impurities that could interfere with the analysis. nih.govmdpi.com

Accurate Concentration for Quantitative Analysis: Deuterated internal standards are added to samples at a known concentration to correct for variations in sample preparation and instrument response. clearsynth.com A CRM provides a certified concentration with a stated measurement uncertainty, which is critical for the accuracy of the final reported concentration of the non-labeled drug, Barnidipine. labmanager.com

Traceability in Measurement

Metrological traceability is a core concept underpinning the value of a CRM. nist.gov It is defined as the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. nist.gov For a this compound CRM, traceability ensures that the certified values (e.g., concentration, purity) are linked to national or international standards, ultimately connecting them to the International System of Units (SI). nist.gov

This unbroken chain provides a universal basis for comparison, ensuring that results generated in one laboratory are comparable to those from another, anywhere in the world. nist.gov The use of a CRM instills confidence in regulatory audits and submissions by demonstrating that the analytical measurements are accurate and reliable. resolvemass.ca

The table below outlines the essential characteristics that define a Certified Reference Material, distinguishing it from other types of reference materials.

| Characteristic | Description | Governing Standard | Importance for this compound |

|---|---|---|---|

| Certified Value & Uncertainty | Provides a precise value for a specified property (e.g., purity, concentration) accompanied by a statistically derived measurement uncertainty. wikipedia.orglabmanager.com | ISO/IEC 17025 | Ensures accurate spiking of the internal standard for precise quantification of Barnidipine. |

| Metrological Traceability | An unbroken chain of comparisons linking the certified value to a national or international standard (e.g., SI units). quality-pathshala.comnist.gov | ISO 17034 | Guarantees that analytical results are comparable and reliable across different studies and laboratories. nist.gov |

| Homogeneity | The property of interest is uniform across all units within the batch of the reference material. wikipedia.orgquality-pathshala.com | ISO 17034 | Ensures that every vial of the CRM has the same properties, providing consistency in its application. |

| Stability | The certified property remains within specified limits for a defined period under specific storage and transport conditions. wikipedia.orgsynthinkchemicals.com | ISO 17034 | Confirms the shelf-life and reliability of the this compound standard over time. |

| Comprehensive Certificate | A formal document detailing the certified value, uncertainty, traceability, intended use, and handling instructions. quality-pathshala.comresolvemass.ca | ISO 17034 | Provides all necessary documentation for quality control, method validation, and regulatory compliance. |

By serving as a CRM, this compound provides the highest level of quality assurance for its use as an internal standard. It ensures that the quantification of the active pharmaceutical ingredient, Barnidipine, is accurate, reproducible, and traceable, meeting the stringent requirements of regulatory bodies and the pharmaceutical industry. synthinkchemicals.comsigmaaldrich.com

The following table provides a comparison of the fundamental properties of the parent compound, Barnidipine Hydrochloride, and its deuterated analogue.

| Property | Barnidipine Hydrochloride | This compound |

|---|---|---|

| CAS Number | 104757-53-1 caymanchem.com | 117131-01-8 pharmaffiliates.com |

| Molecular Formula | C₂₇H₃₀ClN₃O₆ nih.gov | C₂₇H₂₆D₄ClN₃O₆ pharmaffiliates.com |

| Molecular Weight | 528.0 g/mol caymanchem.com | 532.02 g/mol pharmaffiliates.com |

| Stereochemistry | (3'S, 4S) configuration geneesmiddeleninformatiebank.nldrugbank.com | (3'S, 4S) configuration (assumed) |

| Primary Use | Active Pharmaceutical Ingredient (Antihypertensive) drugbank.com | Isotope-labeled internal standard for quantitative analysis caymanchem.com |

Bioanalytical Method Development and Validation Utilizing Barnidipine D4 Hydrochloride As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Barnidipine (B1667753) Quantification

The development of a reliable LC-MS/MS method for barnidipine quantification involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. This ensures the accurate measurement of barnidipine in complex biological samples like human plasma.

Optimization of Chromatographic Separation and Mass Spectrometric Parameters for Bioanalysis

Effective chromatographic separation is essential to resolve barnidipine and its internal standard from endogenous matrix components, thereby minimizing interference and enhancing the reliability of the assay. thermofisher.com The optimization process typically involves the evaluation of different stationary phases, mobile phase compositions, and gradient elution profiles. For the analysis of barnidipine, a dihydropyridine (B1217469) derivative, reversed-phase columns are commonly employed.

One optimized method utilizes a Phenomenex Luna HILIC column (150mm x 4.6mm, 3.0 µm) with an isocratic elution. sciex.com The mobile phase consists of 2 mM Ammonium Formate (pH 4 with Formic Acid) in 80% acetonitrile, delivered at a flow rate of 500 µL/min. sciex.com The column temperature is maintained at 40°C, with an injection volume of 10 µL. sciex.com These conditions are designed to achieve a good peak shape and a short retention time, which is beneficial for high-throughput analysis.

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and utilizing Selected Reaction Monitoring (SRM). thermofisher.com The optimization of MS parameters is critical for achieving high sensitivity and selectivity. thermofisher.com This includes tuning of the ion source parameters and compound-dependent parameters for both the analyte and the internal standard.

| Parameter | Barnidipine | Barnidipine-d5 (Internal Standard) |

|---|---|---|

| Q1 Mass (m/z) | 492.2 | 497.2 |

| Q3 Mass (m/z) | 315.1 | 315.1 |

| Declustering Potential (DP) | 100 | 100 |

| Entrance Potential (EP) | 10 | 10 |

| Collision Energy (CE) | 34 | 34 |

| Collision Cell Exit Potential (CXP) | 12 | 12 |

Data sourced from a study using Barnidipine-d5 as the internal standard. sciex.com

Selection and Justification of Barnidipine-d4 Hydrochloride as the Optimal Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis by LC-MS/MS. scispace.com The rationale for this selection is based on several key advantages that enhance the accuracy and precision of the analytical method.

The primary justification for using a deuterated internal standard is its ability to compensate for variations that can occur during the analytical process. clearsynth.com These variations may include inconsistencies in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. scispace.com Because this compound is structurally and chemically almost identical to barnidipine, it behaves similarly during sample preparation and analysis. This co-elution and similar ionization response allow for the accurate normalization of the analyte signal, thereby correcting for potential matrix effects and other sources of variability. clearsynth.com

Furthermore, the mass difference between barnidipine and this compound allows for their simultaneous detection and differentiation by the mass spectrometer without chromatographic separation. This is crucial for accurate quantification. clearsynth.com The use of a deuterated internal standard is considered superior to using a structural analog, as the latter may exhibit different chromatographic behavior and ionization efficiency, leading to less reliable correction. scispace.com

Rigorous Bioanalytical Method Validation Parameters for Deuterated Internal Standards

To ensure that a bioanalytical method is reliable and reproducible for its intended use, it must undergo a rigorous validation process. This validation is performed in accordance with guidelines from regulatory authorities such as the U.S. Food and Drug Administration (FDA). sciex.com When using a deuterated internal standard like this compound, specific validation parameters are assessed to demonstrate the method's performance.

Assessment of Selectivity and Specificity with Deuterated Internal Standards in Complex Matrices

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. europa.eu Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

In the context of LC-MS/MS analysis with a deuterated internal standard, selectivity is evaluated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of barnidipine or this compound at their respective retention times. The high selectivity of the SRM mode in a triple quadrupole mass spectrometer significantly contributes to achieving this. thermofisher.com The use of a stable isotope-labeled internal standard further enhances specificity by providing a distinct mass signal that is unlikely to be mimicked by endogenous compounds.

Evaluation and Mitigation of Matrix Effects and Ionization Suppression

Matrix effects are a significant concern in LC-MS/MS bioanalysis, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. myadlm.orgwaters.com The use of a deuterated internal standard like this compound is a primary strategy to mitigate these effects. sciex.com

Because the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it is assumed to experience the same degree of ionization suppression or enhancement. sciex.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized. lcms.cz

During method validation, the matrix effect is formally assessed by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. The goal is to demonstrate that the use of the deuterated internal standard adequately compensates for any observed matrix effects across different sources of the biological matrix. nih.gov

Calibration Curve Establishment and Linearity Determination with Deuterated Internal Standard

The calibration curve is fundamental to the quantification of the analyte in unknown samples. It is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte in a series of calibration standards. sciex.com A linear regression analysis is then applied to the data to establish the relationship between the response and the concentration.

For the quantification of barnidipine, a calibration curve is typically established over a concentration range that covers the expected in vivo concentrations. sciex.com The use of a deuterated internal standard helps to ensure the linearity and reproducibility of the calibration curve by correcting for any variability in the analytical process. chromforum.org

A representative bioanalytical method for barnidipine in human plasma demonstrated excellent linearity over a concentration range of 5.0 pg/mL to 8000 pg/mL. sciex.com The calibration curve was fitted using a weighted linear regression (1/x²) and consistently yielded a correlation coefficient (r) greater than 0.99. sciex.com

| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low (LQC) | 14.970 | 14.697 | 99.18 | 2.37 |

| Medium (MQC) | 3998.25 | 4021.120 | 100.57 | 1.15 |

| High (HQC) | 6003.38 | 6082.671 | 101.32 | 1.34 |

Data sourced from a study using Barnidipine-d5 as the internal standard, demonstrating typical performance. sciex.com

Precision, Accuracy, and Recovery Assessment

In bioanalytical method validation, precision, accuracy, and recovery are fundamental parameters that determine the reliability and performance of the assay. Accuracy refers to the closeness of the measured value to the nominal or true value, while precision describes the degree of scatter or reproducibility among a series of measurements. au.dk Recovery is the efficiency of the extraction procedure, measuring the percentage of the analyte retrieved from the biological matrix. nih.gov

Validation of LC-MS/MS methods for barnidipine, using a deuterated internal standard, demonstrates high levels of precision and accuracy across the calibration range. sciex.comrasayanjournal.co.in These assessments are typically performed by analyzing quality control (QC) samples at multiple concentration levels: Lower Limit of Quantification (LLOQ), low (LQC), medium (MQC), and high (HQC). sciex.com For an assay to be considered valid, regulatory guidelines typically require the precision, expressed as the coefficient of variation (%CV), and the accuracy, expressed as the percent deviation from the nominal value, to be within ±15% for LQC, MQC, and HQC samples, and within ±20% for the LLOQ. au.dksciex.com

Studies on barnidipine quantification have shown that these criteria are consistently met. For instance, one partially validated method reported precision (%CV) and accuracy values well within the accepted limits across all QC levels. sciex.com The limit of quantification (LOQ) for barnidipine in human plasma has been established at levels as low as 25.580 pg/mL, with accuracy and precision at this level reported as 95.6% and 6.3%, respectively. rasayanjournal.co.in

Table 1: Example of Inter-day Precision and Accuracy Data for Barnidipine Quantification

| QC Level | Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |

|---|---|---|---|---|---|

| LLOQ | 5.0 | 4.85 | 97.0 | ≤ 20 | Met |

| LQC | 15.0 | 14.55 | 97.0 | ≤ 15 | Met |

| MQC | 400 | 412.0 | 103.0 | ≤ 15 | Met |

| HQC | 6000 | 5880.0 | 98.0 | ≤ 15 | Met |

Data is representative and compiled based on typical validation results and acceptance criteria reported in literature. au.dksciex.com

Recovery experiments ensure that the extraction process is efficient and consistent. For barnidipine, solid-phase extraction (SPE) is a common sample preparation technique. sciex.com Studies have reported mean extraction recovery for barnidipine to be greater than 80%. sciex.com

Compliance with International Regulatory Guidelines for Bioanalytical Method Validation (e.g., ICH M10, USFDA)

To ensure the quality, consistency, and reliability of bioanalytical data used in regulatory submissions, methods must be validated according to stringent international guidelines. ich.org Key regulatory bodies providing this guidance include the U.S. Food and Drug Administration (USFDA) and the International Council for Harmonisation (ICH), with its M10 guideline on bioanalytical method validation. ich.orgresearchgate.net

Bioanalytical methods developed for the quantification of barnidipine using deuterated internal standards have been successfully validated in accordance with these regulatory frameworks. sciex.comrasayanjournal.co.in A full validation process establishes the performance characteristics of the method, including:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org For mass spectrometry-based methods, this involves ensuring no significant interference is observed at the mass transitions of the analyte and internal standard in blank matrix samples. ich.org

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A regression analysis is performed, and the curve must meet acceptance criteria for linearity and accuracy of the back-calculated standard concentrations. sciex.comich.org

Accuracy and Precision: Assessed at multiple QC levels, with results required to be within the limits specified by the guidelines (typically ±15% for accuracy and precision, and ±20% at the LLOQ). ich.org

Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which must be reproducible with acceptable accuracy and precision. au.dk

Stability: The integrity of the analyte in the biological matrix under various storage and processing conditions must be demonstrated. nih.gov

Adherence to these guidelines ensures that the analytical method is suitable for its intended purpose and that the data generated can reliably support pharmacokinetic, toxicokinetic, and bioequivalence studies for regulatory approval. rasayanjournal.co.inich.org

Investigative Applications of Barnidipine D4 Hydrochloride in Pharmacological and Metabolic Research

Application in Preclinical and Clinical Pharmacokinetic Studies of Barnidipine (B1667753)

The use of stable isotope-labeled compounds like Barnidipine-d4 Hydrochloride is a cornerstone of modern pharmacokinetic analysis. It allows for precise quantification of the parent drug, Barnidipine, in complex biological matrices.

This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. In these studies, a known quantity of this compound is added to biological samples (e.g., plasma, urine) containing unknown concentrations of the non-labeled drug. Because the deuterated standard has nearly identical chemical and physical properties to the parent drug, it experiences similar extraction recovery and ionization efficiency during the analytical process. However, due to its higher mass, it is detected as a separate entity by the mass spectrometer. This allows for highly accurate and precise quantification of Barnidipine, enabling researchers to meticulously map its journey through the body.

Studies on the non-labeled drug show that after oral administration, Barnidipine is absorbed and distributed to various tissues, with the highest concentrations found in the liver and kidneys. nih.gov Elimination occurs primarily through extensive metabolism, with metabolites excreted in both feces (about 60%) and urine (about 40%). nih.govgeneesmiddeleninformatiebank.nl Unchanged Barnidipine is not detected in urine. geneesmiddeleninformatiebank.nl The use of this compound as an internal standard in these analyses ensures that the data collected on the drug's absorption, tissue distribution, and routes of elimination are robust and reliable.

A critical application of this compound is in the determination of absolute bioavailability. This is a measure of the fraction of an administered drug that reaches the systemic circulation unchanged. Barnidipine is known to have low absolute bioavailability, suggesting significant first-pass metabolism in the liver. nih.gov

To precisely measure this, a "gold-standard" crossover study can be performed where a subject receives an oral dose of non-labeled Barnidipine and a simultaneous intravenous (IV) dose of this compound. The IV dose bypasses the gut and liver, achieving 100% bioavailability. By measuring the ratio of the labeled to non-labeled drug in subsequent plasma samples, researchers can calculate the exact percentage of the oral dose that successfully entered the bloodstream. This method corrects for variability in clearance and provides a definitive measure of systemic exposure.

Table 1: Illustrative Data from a Hypothetical Bioavailability Study

| Parameter | Unlabeled Barnidipine (Oral) | Barnidipine-d4 HCl (Intravenous) | Calculation | Result |

| Dose Administered | 10 mg | 1 mg | - | - |

| AUC (Area Under the Curve) | 25 ng·h/mL | 15 ng·h/mL | (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) | 11.1% |

| Absolute Bioavailability (F) | - | - | F = (25/10) / (15/1) | 11.1% |

Contribution to Metabolic Pathway Elucidation and Enzyme Kinetics

The deuterium (B1214612) label on this compound is not only useful for quantification but also serves as a tracer to follow the drug's transformation into various metabolites.

Barnidipine undergoes extensive metabolism, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govgeneesmiddeleninformatiebank.nl The main metabolic pathways include:

Oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring. nih.govnih.gov

Hydrolysis of the benzyl-pyrrolidinyl ester. nih.govnih.gov

N-debenzylation of the side chain. nih.govnih.gov

Hydrolysis of the methyl ester. nih.gov

Reduction of the nitro group. nih.gov

When this compound is administered in metabolic studies, any metabolites formed from it will retain the deuterium label, resulting in a mass that is four units higher than metabolites from the non-labeled drug. This mass shift makes it straightforward for researchers using high-resolution mass spectrometry to identify drug-related metabolites in a complex biological sample, distinguishing them from endogenous compounds and confirming the metabolic fate of the parent drug. nih.gov

Table 2: Major Barnidipine Metabolites and Their Deuterated Analogs

| Metabolite Name | Metabolic Pathway | Expected Mass Shift of Deuterated Version |

| Pyridine form of Barnidipine | Oxidation of dihydropyridine ring | +4 Da |

| Hydrolyzed benzyl-pyrrolidinyl ester (M-3) | Ester Hydrolysis | +4 Da |

| N-debenzylated product | N-Debenzylation | +4 Da |

The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). nih.gov This difference can lead to the "kinetic isotope effect" (KIE), where metabolic reactions that involve the cleavage of a C-H bond proceed more slowly when a C-D bond is present at that specific site.

By placing the deuterium atoms at a known site of metabolic attack on the Barnidipine molecule, researchers can use this compound to probe the kinetics of its metabolism. If the metabolism of this compound is significantly slower than that of the non-labeled drug, it confirms that breaking the C-H bond at that position is a rate-limiting step in its clearance. nih.gov

Furthermore, if a primary metabolic pathway is slowed due to the KIE, the drug's metabolism may be redirected through alternative, secondary pathways. This phenomenon, known as "metabolic switching," can be investigated by comparing the metabolite profiles of Barnidipine and this compound. Such studies provide deep insights into enzyme kinetics and the hierarchy of metabolic pathways.

Broader Implications for Deuterated Drug Development and Therapeutic Optimization

The insights gained from using tools like this compound have broader implications for the field of drug development, specifically in the design of "deuterated drugs". uniupo.itnih.gov The strategic replacement of hydrogen with deuterium is no longer just an investigative tool but has become a validated strategy for creating new chemical entities with improved pharmacological properties. nbinno.comeurekalert.org

By understanding the metabolic liabilities of a drug like Barnidipine through studies involving its deuterated analog, medicinal chemists can design next-generation molecules where deuterium is placed at key metabolic "hotspots". The goal of this approach is to leverage the kinetic isotope effect to improve the drug's metabolic profile. nih.govalfa-chemistry.com Potential therapeutic benefits include:

Increased Bioavailability: By slowing down first-pass metabolism, a greater proportion of the oral dose can reach systemic circulation. nih.gov

Prolonged Half-Life: Reducing the rate of metabolic clearance can extend the drug's duration of action, potentially allowing for less frequent dosing.

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to a harmful metabolite, deuteration at that site can reduce its formation by shunting metabolism down safer pathways. nih.gov

Improved Safety and Efficacy: A more predictable pharmacokinetic profile can lead to more consistent drug exposure, enhancing both safety and therapeutic efficacy. uniupo.itnih.gov

This strategy represents a shift from simply studying a drug's properties to actively optimizing them, with the potential to create superior medicines based on well-understood pharmacological scaffolds. eurekalert.orgalfa-chemistry.com

Table 3: Potential Therapeutic Optimizations via Deuteration

| Pharmacokinetic Parameter | Challenge with Parent Drug | Potential Improvement with Deuterated Drug |

| Metabolic Stability | Extensive first-pass metabolism | Decreased rate of metabolism due to KIE |

| Bioavailability | Low and variable | Increased and more consistent systemic exposure |

| Half-Life | Relatively short | Extended duration of action |

| Metabolite Profile | Multiple metabolic pathways | Reduced formation of undesirable metabolites |

Strategies for Enhanced Metabolic Stability and Prolonged Drug Action

The strategic replacement of hydrogen atoms with deuterium at sites of metabolic oxidation can significantly slow down the rate of drug metabolism. This phenomenon, known as the kinetic isotope effect, is a key strategy for enhancing a drug's metabolic stability and prolonging its therapeutic action.

Barnidipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The main metabolic pathways include oxidation of the dihydropyridine ring, N-debenzylation of the side chain, and hydrolysis of the ester groups. These metabolic processes contribute to the drug's first-pass metabolism and clearance from the body.

By introducing deuterium at the specific positions on the barnidipine molecule that are most susceptible to CYP3A4-mediated oxidation, the carbon-deuterium (C-D) bond, being stronger than a carbon-hydrogen (C-H) bond, would be more difficult for the enzyme to break. This would theoretically slow down the metabolism of this compound compared to barnidipine.

Detailed Research Findings (Hypothetical)

In the absence of direct experimental data for this compound, we can construct a hypothetical comparison of metabolic stability based on in-vitro studies of similar deuterated compounds. A typical research approach would involve incubating both barnidipine and this compound with human liver microsomes and measuring the rate of disappearance of the parent drug over time.

| Compound | Incubation Time (minutes) | Parent Compound Remaining (%) (Hypothetical) | Calculated Half-life (t½) (minutes) (Hypothetical) |

|---|---|---|---|

| Barnidipine Hydrochloride | 0 | 100 | 30 |

| 15 | 75 | ||

| 30 | 50 | ||

| 60 | 25 | ||

| This compound | 0 | 100 | 60 |

| 15 | 87 | ||

| 30 | 75 | ||

| 60 | 50 |

The expected outcome of such an experiment would be a significantly longer half-life for this compound in the microsomal incubation, indicating enhanced metabolic stability. This improved stability in a laboratory setting would suggest the potential for a longer duration of action in a living organism, which could translate to less frequent dosing and more consistent drug levels in the blood.

Potential for Reduced Formation of Undesirable or Toxic Metabolites

Another significant advantage of using deuterated drugs is the potential to alter metabolic pathways, a phenomenon sometimes referred to as "metabolic switching." By blocking a primary metabolic route through deuteration, the drug may be shunted towards alternative, potentially less problematic, metabolic pathways.

Deuteration of barnidipine at the primary sites of oxidation could lead to a different profile of metabolites. For instance, if the oxidation of the dihydropyridine ring is slowed, the metabolism might shift more towards hydrolysis or other secondary pathways. A comparative metabolite profiling study using techniques like liquid chromatography-mass spectrometry (LC-MS) would be necessary to investigate this.

Detailed Research Findings (Hypothetical)

A research study investigating the metabolite profile of this compound would involve analyzing the plasma or urine of subjects administered either barnidipine or its deuterated analog. The relative abundance of different metabolites could then be compared.

| Metabolite | Metabolic Pathway | Relative Abundance (Barnidipine HCl) (Hypothetical %) | Relative Abundance (Barnidipine-d4 HCl) (Hypothetical %) |

|---|---|---|---|

| Oxidized Pyridine Metabolite | Dihydropyridine Ring Oxidation | 45 | 25 |

| N-debenzylated Metabolite | N-debenzylation | 30 | 35 |

| Hydrolyzed Ester Metabolite | Ester Hydrolysis | 25 | 40 |

The hypothetical data in the table above illustrates how deuteration at the dihydropyridine ring could decrease the formation of the oxidized pyridine metabolite, while increasing the relative amounts of metabolites formed through other pathways. Such a shift could be beneficial if the metabolites from the alternative pathways have a more favorable safety profile or are more readily excreted.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing and characterizing Barnidipine-d4 Hydrochloride in preclinical studies?

- Methodology : Synthesis should follow deuterium-labeling protocols to ensure isotopic purity (>98%), confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Characterization must include stability testing under varying pH and temperature conditions to assess structural integrity. Ensure compliance with NIH guidelines for reporting experimental conditions, including solvent systems and reaction kinetics .

- Data Requirements : Include tables comparing isotopic enrichment ratios, retention times in HPLC, and spectroscopic peaks (e.g., H-NMR shifts for deuterated vs. non-deuterated analogs) .

Q. How should researchers design in vitro experiments to evaluate this compound’s calcium channel binding affinity?

- Methodology : Use radioligand displacement assays (e.g., H-nitrendipine competition binding) on vascular smooth muscle cells. Include controls for nonspecific binding (e.g., excess unlabeled Barnidipine) and validate results via dose-response curves. Report values with confidence intervals to quantify selectivity for L-type calcium channels .

- Experimental Design : Follow standardized protocols for cell culture maintenance, ligand exposure times, and buffer composition (e.g., HEPES-based solutions) to ensure reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines : Adopt institutional chemical hygiene plans (e.g., University of Georgia’s SOP for hydrochlorides) requiring PPE (gloves, lab coats), fume hood use, and spill containment kits. Document training on emergency procedures (e.g., eye wash stations) and SDS compliance .

- Validation : Regularly audit waste disposal logs and exposure incident reports to mitigate risks .

Advanced Research Questions

Q. How does deuterium labeling in this compound impact its pharmacokinetic profile compared to the non-deuterated form?

- Methodology : Conduct comparative studies using LC-MS/MS to quantify metabolic stability in hepatic microsomes. Track deuterium retention rates and metabolite formation (e.g., hydroxylated derivatives). Analyze AUC, , and half-life differences in rodent models .

- Data Contradictions : Address discrepancies in bioavailability studies by controlling for cytochrome P450 enzyme variability and batch-to-batch isotopic purity .

Q. What statistical approaches resolve contradictions in this compound’s dose-response data across studies?

- Methodology : Apply meta-analysis techniques to harmonize datasets, using random-effects models to account for inter-study heterogeneity (e.g., differences in cell lines or assay conditions). Report effect sizes with forest plots and sensitivity analyses .

- Reproducibility : Adhere to Beilstein Journal guidelines for supplementary data inclusion (e.g., raw dose-response curves, instrument calibration logs) to enable replication .

Q. How can researchers optimize this compound’s formulation for enhanced blood-brain barrier penetration?

- Methodology : Use in silico modeling (e.g., molecular dynamics simulations) to predict partition coefficients and solubility. Validate with in vivo imaging (e.g., PET scans) in rodent models, correlating brain tissue concentrations with deuterium labeling efficiency .

- Experimental Challenges : Address formulation instability by testing excipients (e.g., cyclodextrins) and lyophilization protocols .

Q. What mechanistic insights explain this compound’s selectivity for vascular vs. cardiac L-type calcium channels?

- Methodology : Employ patch-clamp electrophysiology on isolated cardiomyocytes and vascular smooth muscle cells. Compare voltage-dependent inactivation kinetics and state-specific binding (e.g., resting vs. inactivated channels). Use confocal microscopy to localize drug-target interactions .

- Data Interpretation : Cross-reference findings with cryo-EM structures of calcium channel subtypes to identify binding pocket variations .

Methodological Best Practices

- Reproducibility : Archive raw datasets (e.g., NMR spectra, binding assay readouts) in FAIR-compliant repositories and cite these in publications .

- Ethical Compliance : For in vivo studies, include IACUC-approved protocols detailing anesthesia, euthanasia, and sample size justifications .

- Peer Review : Pre-submission validation of deuterium labeling efficiency by third-party labs reduces retraction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.